Home > Products > Screening Compounds P75567 > S1P1 Agonist III
S1P1 Agonist III -

S1P1 Agonist III

Catalog Number: EVT-283822
CAS Number:
Molecular Formula: C21H16F3N3O3
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S1P1 agonists are a class of chemical compounds that bind to and activate the sphingosine-1-phosphate receptor 1 (S1P1). This receptor belongs to a family of G protein-coupled receptors and plays a crucial role in lymphocyte trafficking. [, , ] Activation of S1P1 by agonists leads to receptor internalization, preventing lymphocytes from responding to sphingosine-1-phosphate (S1P), a signaling lipid that mediates lymphocyte egress from lymphoid organs. [, , ] This results in the sequestration of lymphocytes within these organs, effectively reducing their circulation in the blood. [, , , ]

Synthesis Analysis
  • Stereoselective Arylation of Cyclopentenes: One study utilizes a palladium-catalyzed Heck-Matsuda reaction for the stereoselective arylation of substituted cyclopentenes, offering a concise route to a specific S1P1 agonist. []
  • Asymmetric Amination: Another study focuses on the asymmetric amination of α,α-dialkyl substituted aldehydes catalyzed by a simple chiral primary amino acid. This method enabled the synthesis of a chiral phosphonium salt used in the preparation of an α-substituted alaninol S1P1 agonist. []
  • Telescoped Synthesis: A fully telescoped synthesis of GSK1842799, a potent S1P1 agonist, is described, highlighting the efficiency and scalability of the process. Key steps include nucleophilic aromatic substitution, introduction of a chiral quaternary center, and thiadiazole ring formation using Lawesson's reagent. []
  • Regioselective Epoxide Ring Opening: Another study details the stereospecific scale-up synthesis of BMS-960, an isoxazole-containing S1P1 agonist. Notable steps include enzymatic reduction of an α-bromoketone to the corresponding (S)-bromo alcohol, a precursor to (S)-4-(oxiran-2-yl)benzonitrile, and a regioselective epoxide ring opening. []
Molecular Structure Analysis
  • Phosphorylation: One crucial reaction is the phosphorylation of many S1P1 agonists, which is often required for their biological activity. [, , , ] This phosphorylation step can occur in vivo, converting a prodrug into its active form. [, , ]
  • Oxidative Metabolism: Oxidative metabolism by cytochrome P450 enzymes (CYPs) plays a major role in the clearance of some S1P1 agonists. [, ] For instance, CYP2J2 is identified as the major enzyme responsible for the hydroxylation of SYL-927. [] Similarly, CYP2C9 is the predominant enzyme involved in the oxidative metabolism of siponimod. []
Mechanism of Action

S1P1 agonists exert their effects by binding to and activating the S1P1 receptor on lymphocytes. [, ]

  • Receptor Internalization and Degradation: This binding triggers receptor internalization and subsequent degradation, rendering lymphocytes unresponsive to S1P. [, , ]
  • Lymphocyte Sequestration: Consequently, lymphocytes are retained within lymphoid organs, leading to a decrease in their numbers in the circulation (lymphopenia). [, , ]
Physical and Chemical Properties Analysis
  • Lipophilicity: Lipophilicity is a crucial factor influencing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). [, ]
  • Solubility: Water solubility is another important factor, particularly for developing oral formulations. []
Applications
  • Immunology: Understanding lymphocyte trafficking and its role in immune responses. [, , ]
  • Autoimmune Disease Models: Investigating the therapeutic potential of S1P1 modulation in animal models of autoimmune diseases like multiple sclerosis (MS) and rheumatoid arthritis. [, , , , ]
  • Transplantation Research: Examining the role of S1P1 in immune tolerance and graft rejection. []
  • Cardiovascular Research: Studying the impact of S1P1 activation on endothelial function and vascular integrity. [, , ]
Future Directions
  • Subtype Selectivity: Developing highly selective S1P1 agonists with minimal off-target effects on other S1P receptor subtypes to improve the safety profile. [, , ]
  • Biased Agonism: Exploring biased S1P1 agonists that preferentially activate specific downstream signaling pathways to achieve greater therapeutic benefit with fewer side effects. [, , ]

3. Oxy-Fingolimod* Compound Description: Oxy-fingolimod is a derivative of fingolimod. It serves as a structural basis for developing novel S1P1 modulators. []* Relevance: The development of "S1P1 Agonist III" might have involved exploring structural modifications similar to those used to derive oxy-fingolimod from fingolimod. This suggests potential structural similarities between "S1P1 Agonist III" and oxy-fingolimod. []

4. ST-2191* Compound Description: ST-2191 is an anellated bismorpholino derivative of oxy-fingolimod, displaying selective S1P1 agonist and functional antagonist properties. It effectively reduces lymphocyte numbers in mice without requiring phosphorylation by sphingosine kinase 2. []* Relevance: The structural connection between ST-2191, oxy-fingolimod, and fingolimod suggests that "S1P1 Agonist III" might share a similar structural framework or incorporate modifications related to these compounds. []

5. SEW2871* Compound Description: SEW2871 is a selective S1P1 agonist. It has been shown to inhibit human Th17 cell generation and function, suggesting its potential in treating autoimmune diseases by modulating the immune response. [, , ]* Relevance: SEW2871's high selectivity for the S1P1 receptor makes it a relevant compound for comparison with "S1P1 Agonist III". [, , ]

6. (R)-3-amino-(3-hexylphenylamino)-4-oxobutylphosphonic acid (W146)* Compound Description: W146 is a specific S1P1 antagonist. Research demonstrates its ability to reverse the lymphopenia induced by CYM-5442, a non-headgroup-dependent S1P1 agonist. []* Relevance: While W146 acts as an antagonist, its specific interaction with the S1P1 receptor makes it valuable in studying the structure-activity relationship of S1P1 agonists, including "S1P1 Agonist III". []

7. 2-amino-2-(4-octylphenethyl)propane-1,3-diol (FTY720-P)* Compound Description: FTY720-P is the active phosphorylated form of fingolimod (FTY720). It acts as an agonist at S1P receptors, leading to receptor internalization and subsequent downregulation of S1P1 signaling. [, ]* Relevance: FTY720-P represents the active form of fingolimod, and its comparison with "S1P1 Agonist III" can shed light on the structural features necessary for S1P1 receptor activation and subsequent downstream effects. [, ]

8. 5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)* Compound Description: SEW2871 is a selective S1P1 agonist known for its role in stimulating astrocyte migration and its potential implications in multiple sclerosis treatment. [, ]* Relevance: The structural features of SEW2871 that contribute to its S1P1 selectivity are relevant for comparison with "S1P1 Agonist III," especially if the latter is also designed to be a selective agonist. [, ]

9. CYM-5442* Compound Description: CYM-5442 is a highly selective S1P1 agonist that exhibits a distinct binding mode compared to S1P. Unlike S1P, CYM-5442 does not require interactions with specific arginine and glutamate residues in the S1P1 binding site. []* Relevance: The unique binding mode of CYM-5442 highlights the possibility of different mechanisms for activating S1P1. This knowledge is useful in understanding the structure-activity relationships of other S1P1 agonists, including "S1P1 Agonist III". []

10. CS-0777* Compound Description: CS-0777 is an orally active S1P1 receptor agonist prodrug that, upon phosphorylation in vivo, selectively modulates the S1P1 receptor. It exhibits a significantly higher binding affinity for S1P1 compared to S1P3, indicating its potential as a therapeutic agent for autoimmune diseases. []* Relevance: CS-0777's selectivity for the S1P1 receptor and its status as a prodrug provide valuable points of comparison with "S1P1 Agonist III." []

11. GSK1842799* Compound Description: GSK1842799 is a potent and selective S1P1 agonist prodrug that exhibits favorable pharmacokinetic properties and efficacy in preclinical models of multiple sclerosis. [, ]* Relevance: The structural motifs present in GSK1842799 that contribute to its potency and selectivity for the S1P1 receptor can provide insights into the potential structural features of "S1P1 Agonist III," particularly if it shares similar pharmacological characteristics. [, ]

12. BMS-960* Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. []* Relevance: The presence of an isoxazole ring in BMS-960 and its classification as an S1P1 agonist suggest a possible structural similarity to "S1P1 Agonist III". []

13. BMS-520* Compound Description: BMS-520 is a potent and selective isoxazole-containing S1P1 receptor agonist, suggesting potential for treating autoimmune diseases. []* Relevance: The isoxazole ring in BMS-520, shared with BMS-960, indicates a potential structural motif that could be present in "S1P1 Agonist III," especially if the latter also exhibits high potency and selectivity for the S1P1 receptor. []

14. SYL-927* Compound Description: SYL-927 is a novel and selective S1P1 agonist. It is a prodrug requiring phosphorylation to its active form, which then regulates lymphocyte recirculation, potentially serving as a therapeutic strategy for autoimmune diseases. [, ]* Relevance: The identification of SYL-927's metabolic pathway and its characterization as a selective S1P1 agonist provide a framework for understanding the potential metabolism and activity profile of "S1P1 Agonist III." [, ]

15. AKP-11* Compound Description: AKP-11 is a novel S1P1 agonist that exhibits a favorable safety profile compared to FTY720, making it a promising candidate for treating autoimmune diseases like multiple sclerosis. []* Relevance: The improved safety profile of AKP-11 compared to FTY720 highlights the ongoing efforts to develop safer and more selective S1P1 agonists, similar to the potential development goals of "S1P1 Agonist III." []

16. Ozanimod (RPC1063)* Compound Description: Ozanimod (RPC1063) is a potent agonist of both S1P1 and S1P5 receptors. It possesses immunomodulatory activity and is under investigation for its therapeutic potential in treating autoimmune diseases. []* Relevance: The dual agonism of ozanimod at both S1P1 and S1P5 receptors suggests the potential for developing compounds with activity at multiple S1P receptor subtypes. []

17. Ceralifimod (ONO-4641)* Compound Description: Ceralifimod (ONO-4641) is a selective agonist of S1P1 and S1P5 receptors, designed for the treatment of autoimmune diseases. It shows high selectivity for S1P1 over S1P3 and potent efficacy in reducing peripheral lymphocyte counts in mice. []* Relevance: Ceralifimod's selectivity profile and its potential use in treating autoimmune diseases highlight the importance of discovering and characterizing new S1P1 agonists with enhanced pharmacological properties, similar to "S1P1 Agonist III." []

18. Compound 12 and 24* Compound Description: These compounds represent optimized bicyclic ligand-biased agonists of S1P1, developed to improve upon the pharmacokinetic properties and safety profiles of earlier S1P1 agonists. []* Relevance: The development strategy employed for compounds 12 and 24, focusing on enhancing pharmacokinetic and safety profiles while maintaining efficacy, might align with the goals of developing "S1P1 Agonist III," suggesting potential structural similarities or shared design principles. []

Properties

Product Name

S1P1 Agonist III

IUPAC Name

4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide

Molecular Formula

C21H16F3N3O3

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29)

InChI Key

MLDQTQOMWDNTNN-UHFFFAOYSA-N

SMILES

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

TC-G 1006; TC G 1006; TCG1006; TC G-1006; TC-G-1006;

Canonical SMILES

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.